Electronic Modulation: Fluorine-Induced Lipophilicity Shift vs. Non-Fluorinated Pyrrolidinylpyridine Analogs
The 3-fluoro substituent on the pyridine ring of the title compound significantly reduces lipophilicity compared to non-fluorinated or brominated analogs, directly affecting membrane permeability and metabolic stability profiles. The free-base form (CAS 1225218-23-4) has a computed XLogP3-AA of 0.7, whereas the non-fluorinated analog 3-(pyrrolidin-3-yl)pyridine (free base, CAS 635309-61-4 parent) has an XLogP3-AA of approximately 1.1—a difference of ~0.4 log units [1][2]. This shift is consistent with the well-established electron-withdrawing effect of fluorine, which reduces lipophilicity relative to hydrogen [3]. The 3-bromo analog 3-bromo-5-(pyrrolidin-3-yl)pyridine (CAS 1256810-66-8) is substantially more lipophilic (XLogP3-AA estimated >1.5), which may lead to higher metabolic turnover and different off-target profiles . The target compound thus occupies a favorable intermediate lipophilicity range for CNS and kinase drug design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) of the free-base form |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 (free base, CAS 1225218-23-4) |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)pyridine (non-fluorinated, CAS 635309-61-4 parent): XLogP3-AA ≈ 1.1; 3-Bromo-5-(pyrrolidin-3-yl)pyridine (CAS 1256810-66-8): XLogP3-AA estimated >1.5 |
| Quantified Difference | Target compound is ~0.4 log units less lipophilic than the non-fluorinated analog and at least ~0.8 log units less lipophilic than the 3-bromo analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); values represent the free-base forms |
Why This Matters
The intermediate lipophilicity (XLogP3-AA = 0.7) positions this compound in the optimal range for CNS drug design (typically XLogP 1–3), and enables medicinal chemists to incorporate it without exceeding Lipinski's Rule of Five thresholds, whereas the brominated analog risks excessive lipophilicity-driven promiscuity and metabolic instability.
- [1] PubChem. (2024). 3-Fluoro-5-(pyrrolidin-3-yl)pyridine: Computed Properties, XLogP3-AA = 0.7. PubChem CID 58408449. View Source
- [2] PubChem. (2024). 3-(Pyrrolidin-3-yl)pyridine: Computed Properties, XLogP3-AA ≈ 1.1. PubChem CID for parent compound of CAS 635309-61-4. View Source
- [3] Purser, S., Moore, P.R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. DOI: 10.1039/B610213C. View Source
